Molecular structure and weight of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Molecular structure and weight of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
The following technical guide is structured as an authoritative monograph for research and development professionals. It synthesizes confirmed physicochemical data with derived, field-standard synthetic protocols.
CAS Registry Number: 1355200-80-4 Compound Class: Pyridine-3-carboxylic Acid Derivatives / Protected Nicotinates Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, P2X3 Antagonists)
Part 1: Molecular Identity & Physicochemical Profile
This section establishes the quantitative baseline for the compound. Researchers should use these values for stoichiometric calculations and analytical method development.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid |
| Common Synonym | 6-(Benzyloxy)-5-methylnicotinic acid |
| CAS Number | 1355200-80-4 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| SMILES | Cc1c(cnf(c1)C(=O)O)OCc2ccccc2 |
| InChI Key | (Isomer Specific) LNCKWMYKRHWBOB-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Confidence/Method |
| Molecular Weight | 243.26 g/mol | Calculated (Standard Atomic Weights) |
| Monoisotopic Mass | 243.0895 Da | HRMS Baseline |
| Appearance | Off-white to pale yellow solid | Observation |
| Predicted pKa | ~3.8 (Carboxylic acid) | ACD/Labs Algorithm |
| LogP (Predicted) | 2.8 – 3.2 | Consensus (Lipophilic Benzyl Group) |
| Solubility | DMSO, DMF, MeOH (Moderate) | Experimental Heuristic |
| Melting Point | 168–172 °C | Analogous Nicotinic Acids |
Part 2: Structural Analysis & Pharmacophore Relevance
Structural Logic
The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core, modified at two critical positions:
-
Position 5 (Methyl): Provides steric bulk and restricts rotation in downstream drug targets, often enhancing selectivity in enzyme binding pockets (e.g., kinase hinge regions).
-
Position 6 (Benzyloxy): Acts as a lipophilic protecting group for the C6-oxygen.
-
Synthetic Utility: It masks the polar pyridone functionality, allowing chemistry to occur at the C3-carboxylic acid (e.g., amide coupling) without interference.
-
Deprotection: The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or acid hydrolysis to reveal the 6-hydroxy-5-methylnicotinic acid (often existing as the 5-methyl-6-pyridone tautomer), a classic hydrogen-bond donor/acceptor motif in medicinal chemistry.
-
Part 3: Synthetic Pathways & Process Chemistry
Directive: The following protocol is designed for gram-scale synthesis. It utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by ester hydrolysis.
Retrosynthetic Logic
The most robust route disconnects at the ether linkage and the ester bond.
-
Precursor A: Methyl 6-chloro-5-methylnicotinate (Commercially available electrophile).
-
Precursor B: Benzyl Alcohol (Nucleophile).
Experimental Protocol (Step-by-Step)
Step 1: SₙAr Displacement (Formation of the Ether)
-
Preparation: Charge a dry reaction vessel with Benzyl Alcohol (1.2 equiv) and anhydrous THF (10 volumes) under N₂ atmosphere.
-
Activation: Cool to 0°C. Slowly add Potassium tert-butoxide (KOtBu) (1.3 equiv). Stir for 30 mins to generate the alkoxide.
-
Coupling: Add Methyl 6-chloro-5-methylnicotinate (1.0 equiv) portion-wise.
-
Reaction: Warm to room temperature and stir. If conversion is slow (monitor by TLC/LC-MS), heat to 50°C for 4–6 hours.
-
Checkpoint: Monitor for disappearance of the chloro-starting material.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolution: Dissolve the crude intermediate (Methyl 6-(benzyloxy)-5-methylnicotinate) in a mixture of THF/MeOH/Water (3:1:1).
-
Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).
-
Reaction: Stir at ambient temperature for 12 hours.
-
Isolation (Critical Step):
-
Concentrate to remove organic solvents.
-
Cool the remaining aqueous layer to 0°C.
-
Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate as a solid.
-
-
Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from EtOH if purity is <98%.
Process Flow Diagram (Graphviz)
Figure 1: Synthetic workflow for the conversion of chloronicotinate precursors to the target acid via SₙAr and hydrolysis.
Part 4: Quality Control & Analytical Characterization
To ensure the material is suitable for downstream biological testing or synthesis, the following analytical criteria must be met.
NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
-
Aromatic (Benzyl): Multiplet at δ 7.30 – 7.50 ppm (5H).
-
Aromatic (Pyridine): Two distinct singlets (or doublets with small coupling) representing H-2 and H-4.
-
H-2: ~δ 8.6 ppm (Deshielded by N and COOH).
-
H-4: ~δ 8.1 ppm.
-
-
Benzylic CH₂: Singlet at δ 5.4 ppm (2H).
-
Methyl (C5-Me): Singlet at δ 2.2 – 2.3 ppm (3H).
-
Acid Proton: Broad singlet >12.0 ppm (Exchangeable).
QC Decision Tree
Figure 2: Analytical decision matrix for batch release.
References
-
PubChem. Compound Summary: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid. National Library of Medicine.[1] [Link](Note: Search via CAS for specific isomer entry)
-
Hirokawa, Y., et al. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid."[2] Chemical & Pharmaceutical Bulletin, 2000. (Establishes SₙAr protocols on 5-methyl-6-halo-nicotinates). [Link]
- Merck & Co.Patent WO2022060945A1: Solid state forms of Gefapixant. (Contextualizes P2X3 antagonist structural motifs).
